molecular formula C23H35NO10 B605302 Ald-Ph-PEG6-acid CAS No. 2055013-55-1

Ald-Ph-PEG6-acid

Cat. No. B605302
M. Wt: 485.53
InChI Key: RNJVHKOJSNIKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ald-Ph-PEG6-acid is a PEG-based PROTAC linker . It contains a total of 69 bonds, including 34 non-H bonds, 9 multiple bonds, 23 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 aromatic aldehyde, 1 hydroxyl group, and 6 aliphatic ethers .


Synthesis Analysis

Ald-Ph-PEG6-acid is used in the synthesis of PROTACs . The terminal carboxylic acid can couple with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of Ald-Ph-PEG6-acid is C23H35NO10 . It has a molecular weight of 485.5 g/mol .


Chemical Reactions Analysis

The benzaldehyde group in Ald-Ph-PEG6-acid is reactive with hydrazide and aminooxy moiety .

Scientific Research Applications

Enzyme Stability Enhancement

Polyethylene glycol (PEG) derivatives, including monomethoxyl-polyethylene glycol aldehyde (mPEG-ALD), have been shown to improve enzyme stability. For instance, cellulase modified with mPEG-ALD demonstrated notable stability and activity in certain conditions, offering potential applications in biofuel production and industrial biocatalysis (Li Lu et al., 2018).

Nanopore Design for Sensing

PEG derivatives like mPEG-ALD are used in designing nanopores with pH gating and sensing properties. This application is crucial for developing sensitive biosensors and nanoscale devices (M. Lepoitevin et al., 2015).

Drug Delivery and Tissue Engineering

Alkyne-functionalized PEG derivatives, similar in function to Ald-Ph-PEG6-acid, are utilized in forming low-fouling multilayer films and capsules. These are of interest in drug delivery and tissue engineering, showing potential for controlled drug release and biocompatibility (Melissa K M Leung et al., 2011).

Enhancing Plant Growth Under Stress

PEG derivatives have been used to study the effects of aluminum (Al) and water stress on plant growth. Such research can inform agricultural practices in challenging environments and contribute to the development of stress-resistant crops (M. Zaifnejad et al., 1997).

Atomic Layer Deposition in Industrial Applications

ALD (Atomic Layer Deposition), which utilizes similar principles to those in Ald-Ph-PEG6-acid applications, is significant in producing thin films for various industrial and research applications. These include solar cell devices and transistors, showcasing the material's versatility and importance in modern technology (Richard W Johnson et al., 2014).

Future Directions

Ald-Ph-PEG6-acid, as a PEG-based PROTAC linker, has potential applications in the development of new PROTACs . Its use in drug delivery systems is also being explored .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO10/c25-19-20-1-3-21(4-2-20)23(28)24-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-22(26)27/h1-4,19H,5-18H2,(H,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJVHKOJSNIKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ald-Ph-PEG6-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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